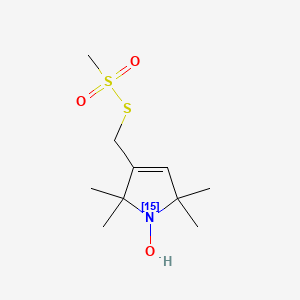
(1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-15N is a thiol-reactive spin label compound. It is used extensively in biochemical and biophysical research to probe the conformation and dynamics of thiolated proteins. The compound is characterized by its paramagnetic nitroxide group, which makes it useful for electron paramagnetic resonance (EPR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-15N involves several steps:
Formation of the Pyrroline Ring: The initial step involves the formation of the pyrroline ring through a cyclization reaction.
Introduction of the Nitroxide Group: The nitroxide group is introduced via oxidation of the corresponding hydroxylamine.
Attachment of the Methanethiosulfonate Group: The final step involves the attachment of the methanethiosulfonate group to the pyrroline ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes:
Temperature Control: Maintaining an optimal temperature to facilitate the cyclization and oxidation reactions.
Purification: Using techniques such as column chromatography to purify the final product.
化学反応の分析
Types of Reactions
(1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-15N undergoes several types of chemical reactions:
Oxidation: The nitroxide group can be oxidized to form oxoammonium cations.
Reduction: The nitroxide group can be reduced to form hydroxylamines.
Substitution: The methanethiosulfonate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and ascorbic acid are used.
Substitution: Nucleophiles such as thiols and amines are commonly used in substitution reactions.
Major Products
Oxidation: Oxoammonium cations.
Reduction: Hydroxylamines.
Substitution: Thiolated or aminated derivatives of the compound.
科学的研究の応用
(1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-15N is widely used in various fields of scientific research:
Chemistry: Used as a spin label in EPR spectroscopy to study the structure and dynamics of molecules.
Biology: Employed to investigate the conformational changes in proteins and nucleic acids.
Medicine: Utilized in the study of protein-protein interactions and the development of therapeutic agents.
Industry: Applied in the development of new materials and the study of catalytic processes.
作用機序
The compound exerts its effects through the formation of a covalent bond with thiol groups in proteins. This covalent attachment allows the nitroxide group to act as a spin label, which can be detected using EPR spectroscopy. The molecular targets include cysteine residues in proteins, and the pathways involved are related to the conformational changes and dynamics of the labeled proteins.
類似化合物との比較
Similar Compounds
(1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate: The non-isotopically labeled version of the compound.
(1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-d15: A deuterium-labeled version of the compound.
特性
分子式 |
C10H19NO3S2 |
|---|---|
分子量 |
266.4 g/mol |
IUPAC名 |
1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrole |
InChI |
InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3/i11+1 |
InChIキー |
MXZPGYFBZHBAQM-KHWBWMQUSA-N |
異性体SMILES |
CC1(C=C(C([15N]1O)(C)C)CSS(=O)(=O)C)C |
正規SMILES |
CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (3E)-6-chloro-2-hydroxy-3-[[4-(trifluoromethoxy)phenyl]carbamoylhydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443169.png)
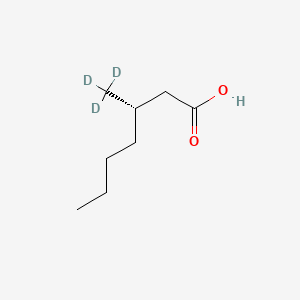
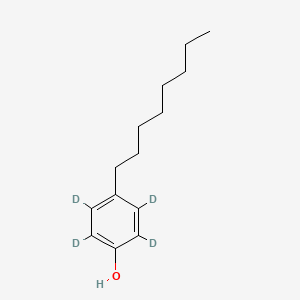
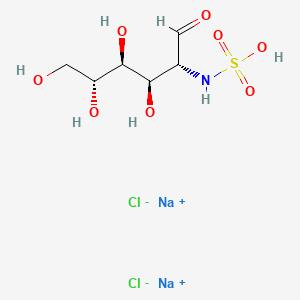
![1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13443203.png)
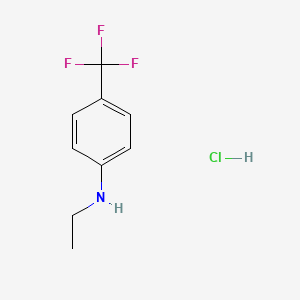
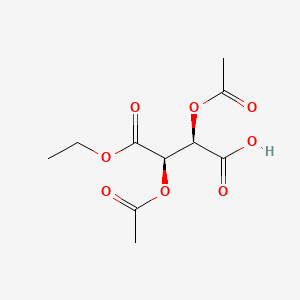
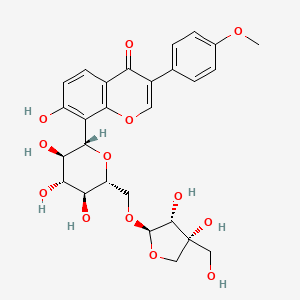
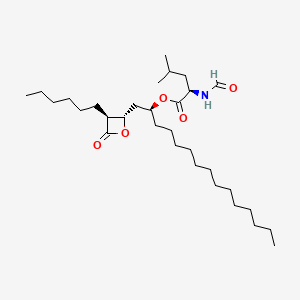
![3-[2-(3-Bromophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide](/img/structure/B13443224.png)
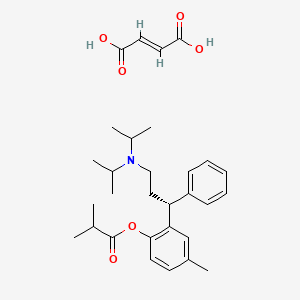
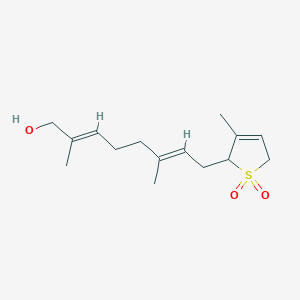
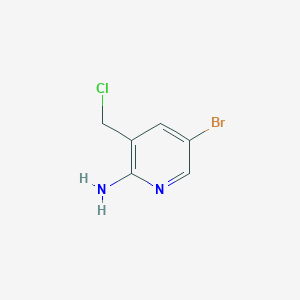
![(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol](/img/structure/B13443246.png)
